molecular formula C16H23N3O4S B2779933 N1-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-isopentyloxalamide CAS No. 1105206-43-6

N1-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-isopentyloxalamide

Cat. No.: B2779933
CAS No.: 1105206-43-6
M. Wt: 353.44
InChI Key: BFRFBLACRXARIZ-UHFFFAOYSA-N
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Description

N1-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-isopentyloxalamide is a synthetic oxalamide derivative intended for research and development applications. This compound features a central oxalamide scaffold, a structural motif known for its potential in molecular recognition, linked to an isothiazolidine-1,1-dioxide group and an isopentyl chain. Its molecular structure suggests potential for use in various biochemical and pharmacological studies, including as a building block in medicinal chemistry or a potential ligand in protein-binding assays. Researchers may find it valuable for exploring structure-activity relationships (SAR) or as a intermediate in the synthesis of more complex molecules. This product is strictly for research use in laboratory settings. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should conduct all necessary experiments in accordance with their institution's safety protocols.

Properties

IUPAC Name

N'-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-N-(3-methylbutyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O4S/c1-12(2)7-8-17-15(20)16(21)18-13-5-3-6-14(11-13)19-9-4-10-24(19,22)23/h3,5-6,11-12H,4,7-10H2,1-2H3,(H,17,20)(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFRFBLACRXARIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCNC(=O)C(=O)NC1=CC(=CC=C1)N2CCCS2(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N1-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-isopentyloxalamide involves several steps. The primary synthetic route includes the reaction of 3-(1,1-dioxidoisothiazolidin-2-yl)phenylamine with isopentyl oxalyl chloride under controlled conditions. The reaction typically requires the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. These methods often include the use of automated reactors and continuous flow systems to enhance the scalability of the process.

Chemical Reactions Analysis

N1-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-isopentyloxalamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed from these reactions are typically sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often result in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as hydroxide ions or amines replace specific functional groups. The major products of these reactions depend on the nature of the nucleophile and the reaction conditions.

Scientific Research Applications

N1-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-isopentyloxalamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with various biological targets to understand its mode of action.

    Medicine: It is explored for its potential therapeutic applications, particularly in the development of new drugs. Its ability to interact with specific molecular targets makes it a candidate for drug discovery and development.

    Industry: The compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of N1-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-isopentyloxalamide involves its interaction with specific molecular targets. The compound is known to bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved in its mechanism of action are often studied using biochemical assays and molecular modeling techniques.

Comparison with Similar Compounds

Structural and Functional Analogues

3-Chloro-N-phenyl-phthalimide
  • Structure : A phthalimide derivative with a chloro substituent at the 3-position and a phenyl group attached to the nitrogen (Fig. 1, ).
  • Key Groups : Phthalimide core (isoindole-1,3-dione), chloro, phenyl.
  • Synthesis: Produced via high-purity routes for use in polyimide monomer synthesis .
  • Applications : Primarily industrial, serving as a precursor for heat-resistant polymers.
  • Contrast with Target Compound: Lacks the oxalamide backbone and sulfonamide-like isothiazolidine dioxide.
N1,N2-Bis(3-chloro-2-(4-(3-chloro-2-(4-hydroxy-3-methoxyphenyl)-4-oxoazetidin-1-yl)phenyl)-2-methyl-4-oxoazetidin-1-yl)oxalamide
  • Structure: A bis-oxalamide derivative with azetidinone (β-lactam) rings and chloro substituents ().
  • Key Groups: Oxalamide, azetidinone, chloro, methoxy.
  • Synthesis : Synthesized via chloro acetyl chloride coupling in 1,4-dioxane with triethylamine .
  • Contrast with Target Compound : Shares the oxalamide core but incorporates β-lactam rings instead of isothiazolidine dioxide. This structural difference may confer distinct bioactivity profiles.
Succinamide-Based Azo Alkynylplatinum(II) Complexes (L1–L4)
  • Structure : Platinum(II) complexes with succinamide ligands featuring ethynyl and azo groups ().
  • Key Groups : Succinamide, azo, ethynyl.
  • Synthesis : Derived from chloroplatinum(II) precursors and succinamide ligands .
  • Applications : Used in photodynamic therapy or catalysis due to their photoactive azo groups.
  • Contrast with Target Compound : Succinamide (vs. oxalamide) provides a longer carbon chain, altering hydrogen-bonding capacity. The inclusion of platinum centers shifts functionality toward coordination chemistry.

Comparative Data Table

Compound Name Key Functional Groups Synthesis Method Applications Pharmacological Speculation
N1-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-isopentyloxalamide Oxalamide, isothiazolidine dioxide, isopentyl Likely coupling reaction (amide bond formation) Potential therapeutic agent Antimicrobial, enzyme inhibition
3-Chloro-N-phenyl-phthalimide Phthalimide, chloro, phenyl High-purity synthesis for polymer monomers Industrial (polyimides) None reported
N1,N2-Bis(...)oxalamide () Oxalamide, azetidinone, chloro Chloro acetyl chloride coupling Antimicrobial (speculated) β-lactam-like antibiotic activity
Succinamide ligands (L1–L4, ) Succinamide, azo, ethynyl Platinum coordination chemistry Photodynamic therapy, catalysis Photoactivated cytotoxicity

Key Findings

Structural Influence on Function: The oxalamide backbone in the target compound and ’s derivative supports hydrogen bonding, critical for target recognition in bioactive molecules. The isothiazolidine dioxide group may enhance solubility and stability compared to azetidinone or phthalimide groups.

Synthetic Strategies :

  • Amide bond formation (e.g., chloro acetyl chloride coupling in ) is a common thread, though the target compound’s synthesis remains unspecified in available literature.

Pharmacological Potential: The target compound’s isothiazolidine dioxide group aligns with sulfonamide drugs (e.g., diuretics, antibiotics), suggesting possible enzyme inhibition. In contrast, azetidinone-containing oxalamides () may target bacterial cell walls.

Q & A

Q. What are the optimal conditions for synthesizing N1-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-isopentyloxalamide?

  • Methodological Answer : Synthesis typically involves multi-step reactions starting with coupling oxalyl chloride to amine intermediates. Key parameters include:
  • Solvent selection : Dichloromethane (DCM) or dimethylformamide (DMF) for solubility and reactivity .
  • Temperature control : Reactions often proceed at 0–25°C to minimize side products .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization to achieve >95% purity .
    Validate purity via HPLC and NMR before proceeding to biological assays.

Q. How can researchers confirm the structural integrity and purity of this compound?

  • Methodological Answer : Use a combination of analytical techniques:
  • NMR (¹H/¹³C) : Identify proton environments (e.g., isothiazolidin-2-yl δ 3.5–4.5 ppm, oxalamide NH δ 8.0–10.0 ppm) .
  • Mass spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]+ at m/z corresponding to C₁₈H₂₄N₃O₄S) .
  • HPLC : Assess purity (>98% by reverse-phase C18 column, gradient elution with acetonitrile/water) .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

  • Methodological Answer :
  • Solubility : Test in organic solvents (e.g., ethanol, acetone) and aqueous buffers (e.g., PBS at pH 7.4). Limited water solubility due to hydrophobic isopentyl and phenyl groups .
  • Stability : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. Oxalamide bonds may hydrolyze under extreme pH (<3 or >10) .

Advanced Research Questions

Q. What experimental strategies can elucidate the bioactivity mechanism of this compound?

  • Methodological Answer :
  • In vitro assays : Screen against target enzymes (e.g., kinases, proteases) using fluorescence polarization or calorimetry (ITC) .
  • Molecular docking : Model interactions with proteins (e.g., HDACs or COX-2) using software like AutoDock Vina, focusing on the isothiazolidin-2-yl and oxalamide motifs .
  • Cellular studies : Measure apoptosis (Annexin V/PI staining) or cytokine release (ELISA) in cancer or immune cell lines .

Q. How can structure-activity relationship (SAR) studies improve the compound’s efficacy?

  • Methodological Answer :
  • Analog synthesis : Modify substituents (e.g., replace isopentyl with hydroxypropyl or benzyl groups) to assess impact on potency .
  • Bioassay correlation : Test analogs in dose-response assays (IC₅₀ determination) and correlate with computational descriptors (e.g., logP, polar surface area) .
  • Crystallography : Resolve co-crystal structures with target proteins to identify critical binding interactions .

Q. How should researchers address contradictory bioactivity data reported in literature?

  • Methodological Answer :
  • Replicate conditions : Standardize assay protocols (e.g., cell line passage number, serum concentration) .
  • Purity verification : Re-analyze batches via LC-MS to rule out impurities .
  • Meta-analysis : Pool data from multiple studies to identify trends (e.g., higher activity in lipophilic analogs) .

Q. What degradation pathways are relevant for this compound under physiological conditions?

  • Methodological Answer :
  • Stress testing : Expose to hydrolytic (pH 1–13), oxidative (H₂O₂), and thermal (40–60°C) conditions .
  • Degradant identification : Use LC-MS/MS to characterize products (e.g., hydrolyzed oxalamide yielding carboxylic acids) .
  • Stability optimization : Formulate with cyclodextrins or liposomes to enhance shelf life .

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